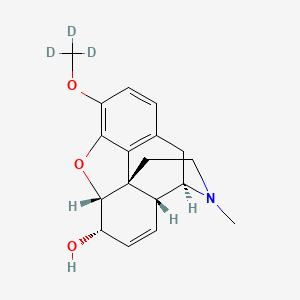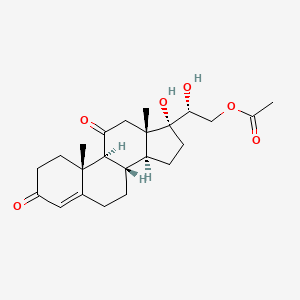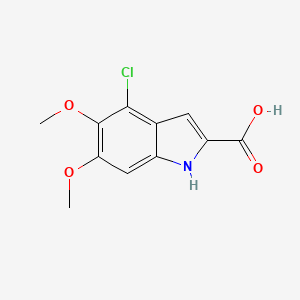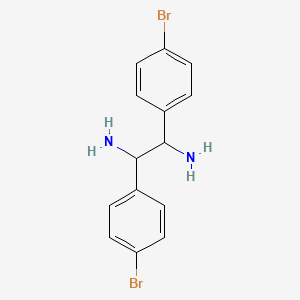
2-Hydroxy-4,6-dinitrophenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dinitro-1,2-benzenediol 2-Acetate: is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of two nitro groups (-NO2) and two hydroxyl groups (-OH) on a benzene ring, with an acetate group (-COOCH3) attached to one of the hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-1,2-benzenediol 2-Acetate typically involves the nitration of catechol (1,2-benzenediol) followed by acetylation. The nitration process introduces nitro groups at the 3 and 5 positions of the benzene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3,5-Dinitro-1,2-benzenediol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetate ester.
Industrial Production Methods: Industrial production of 3,5-Dinitro-1,2-benzenediol 2-Acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and acetylation steps are carefully monitored to control the reaction temperature and prevent side reactions.
化学反应分析
Types of Reactions:
Oxidation: 3,5-Dinitro-1,2-benzenediol 2-Acetate can undergo oxidation reactions, where the hydroxyl groups are oxidized to form quinones.
Reduction: The nitro groups in the compound can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 3,5-diamino-1,2-benzenediol 2-Acetate.
Substitution: Formation of various substituted nitroaromatic compounds depending on the substituent introduced.
科学研究应用
Chemistry: 3,5-Dinitro-1,2-benzenediol 2-Acetate is used as a precursor in the synthesis of other complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of nitroaromatic compounds on biological systems. It is also used in the development of enzyme inhibitors and as a model compound in toxicological studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its nitro groups can be modified to create derivatives with enhanced biological activity.
Industry: In the industrial sector, 3,5-Dinitro-1,2-benzenediol 2-Acetate is used in the manufacture of specialty chemicals, including agrochemicals and polymer additives. It is also used in the production of high-performance materials with specific chemical properties.
作用机制
The mechanism of action of 3,5-Dinitro-1,2-benzenediol 2-Acetate involves its interaction with biological molecules through its nitro and hydroxyl groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The compound’s ability to undergo electrophilic aromatic substitution allows it to modify biological molecules and pathways, making it a valuable tool in biochemical research.
相似化合物的比较
3,5-Dinitro-1,2-benzenediol: Similar structure but lacks the acetate group.
3,4-Dinitro-1,2-benzenediol: Similar structure with nitro groups at different positions.
2,4-Dinitrophenol: Contains nitro groups but lacks hydroxyl groups on the benzene ring.
Uniqueness: 3,5-Dinitro-1,2-benzenediol 2-Acetate is unique due to the presence of both nitro and acetate groups, which confer distinct chemical properties and reactivity. The acetate group enhances the compound’s solubility and stability, making it more suitable for certain applications compared to its non-acetylated counterparts.
属性
分子式 |
C8H6N2O7 |
|---|---|
分子量 |
242.14 g/mol |
IUPAC 名称 |
(2-hydroxy-4,6-dinitrophenyl) acetate |
InChI |
InChI=1S/C8H6N2O7/c1-4(11)17-8-6(10(15)16)2-5(9(13)14)3-7(8)12/h2-3,12H,1H3 |
InChI 键 |
CLFNJNYYJDUJAZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B15295521.png)




![{1-[(Propan-2-yl)amino]cyclohexyl}methanol](/img/structure/B15295554.png)
![2,2',4,4'-Tetrahydro-5,5'-dimethyl-2,2'-bis(4-methylphenyl)[4,4'-bi-3H-pyrazole]-3,3'-dione](/img/structure/B15295562.png)

![N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B15295579.png)


![2-[(2S)-pyrrolidin-2-yl]-5-[2-[4-[5-[(2S)-pyrrolidin-2-yl]-1H-imidazol-2-yl]phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B15295592.png)
![(3S,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B15295594.png)

